molecular formula C13H20N2OS B2585368 4-(Cyclohexylsulfanyl)-6-(methoxymethyl)-2-methylpyrimidine CAS No. 338747-86-7

4-(Cyclohexylsulfanyl)-6-(methoxymethyl)-2-methylpyrimidine

Cat. No.: B2585368
CAS No.: 338747-86-7
M. Wt: 252.38
InChI Key: CWWYUCLQKJOSBA-UHFFFAOYSA-N
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Description

4-(Cyclohexylsulfanyl)-6-(methoxymethyl)-2-methylpyrimidine is an organic compound characterized by a pyrimidine ring substituted with a cyclohexylsulfanyl group at the 4-position, a methoxymethyl group at the 6-position, and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylsulfanyl)-6-(methoxymethyl)-2-methylpyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Cyclohexylsulfanyl Group: The cyclohexylsulfanyl group can be introduced via a nucleophilic substitution reaction using cyclohexylthiol and an appropriate leaving group on the pyrimidine ring.

    Methoxymethylation: The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base such as sodium hydride.

    Methylation: The methyl group at the 2-position can be introduced using methyl iodide and a strong base like potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylsulfanyl)-6-(methoxymethyl)-2-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The cyclohexylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to yield a dihydropyrimidine derivative.

    Substitution: The methoxymethyl group can be substituted with other nucleophiles under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, methoxymethyl chloride.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Cyclohexylsulfanyl)-6-(methoxymethyl)-2-methylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(Cyclohexylsulfanyl)-6-(methoxymethyl)-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylsulfanyl group may enhance lipophilicity, facilitating membrane permeability, while the methoxymethyl group can influence binding affinity to the target. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(Cyclohexylsulfanyl)-2-methylpyrimidine: Lacks the methoxymethyl group, which may affect its chemical reactivity and biological activity.

    6-(Methoxymethyl)-2-methylpyrimidine: Lacks the cyclohexylsulfanyl group, potentially altering its lipophilicity and membrane permeability.

    4-(Cyclohexylsulfanyl)-6-methylpyrimidine: Lacks the methoxymethyl group, which may influence its binding affinity and specificity.

Uniqueness

4-(Cyclohexylsulfanyl)-6-(methoxymethyl)-2-methylpyrimidine is unique due to the combination of the cyclohexylsulfanyl and methoxymethyl groups, which confer distinct chemical and biological properties. This combination can enhance its potential as a versatile compound in various research and industrial applications.

Properties

IUPAC Name

4-cyclohexylsulfanyl-6-(methoxymethyl)-2-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2OS/c1-10-14-11(9-16-2)8-13(15-10)17-12-6-4-3-5-7-12/h8,12H,3-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWYUCLQKJOSBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)SC2CCCCC2)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601323003
Record name 4-cyclohexylsulfanyl-6-(methoxymethyl)-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601323003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820205
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338747-86-7
Record name 4-cyclohexylsulfanyl-6-(methoxymethyl)-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601323003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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